2-chloro-1H-imidazole-4,5-dicarbonitrile
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Overview
Description
2-chloro-1H-imidazole-4,5-dicarbonitrile is a heterocyclic compound that features an imidazole ring substituted with a chlorine atom and two cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1H-imidazole-4,5-dicarbonitrile typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry techniques to enhance sustainability. These methods may include microwave irradiation, ultrasound irradiation, and ball milling, which offer high yields, low waste, and reduced energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1H-imidazole-4,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dicyano imidazoles, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
2-chloro-1H-imidazole-4,5-dicarbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is utilized in the production of materials with specific properties, such as dyes for solar cells and other optical applications
Mechanism of Action
The mechanism of action of 2-chloro-1H-imidazole-4,5-dicarbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, potentially inhibiting or modifying their functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-aryl-4,5-dicarbonitrile imidazoles: These compounds share a similar imidazole core but differ in their substituents, leading to variations in their chemical and biological properties.
4,5-dicyanoimidazole: This compound lacks the chlorine atom present in 2-chloro-1H-imidazole-4,5-dicarbonitrile, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both chlorine and cyano groups on the imidazole ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C5HClN4 |
---|---|
Molecular Weight |
152.54 g/mol |
IUPAC Name |
2-chloro-1H-imidazole-4,5-dicarbonitrile |
InChI |
InChI=1S/C5HClN4/c6-5-9-3(1-7)4(2-8)10-5/h(H,9,10) |
InChI Key |
CHJQRXBVFITGJU-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(N=C(N1)Cl)C#N |
Origin of Product |
United States |
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